molecular formula C16H26N2O6S B2593175 N-{2-[bis(2-methoxyethyl)sulfamoyl]ethyl}-4-methoxybenzamide CAS No. 899739-26-5

N-{2-[bis(2-methoxyethyl)sulfamoyl]ethyl}-4-methoxybenzamide

Cat. No.: B2593175
CAS No.: 899739-26-5
M. Wt: 374.45
InChI Key: UTNKVSYXMQDKPM-UHFFFAOYSA-N
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Description

N-{2-[bis(2-methoxyethyl)sulfamoyl]ethyl}-4-methoxybenzamide is a synthetic specialty chemical designed for research and development applications. This benzamide derivative is of significant interest in medicinal chemistry for the exploration of new pharmacologically active compounds. The structure combines a 4-methoxybenzamide group with a sulfamoylethyl side chain, a motif found in molecules investigated for various biological activities. Similar benzamide scaffolds are frequently explored in the design of protein kinase inhibitors and other enzyme targets, providing a foundation for investigating new signaling pathways. Furthermore, the structural features of this compound make it a potential candidate for use in early-stage drug discovery programs, particularly in high-throughput screening assays to identify novel interactions or mechanisms. Researchers may also utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules for evaluating antituberculosis or antiproliferative potential. It is supplied For Research Use Only and is intended solely for laboratory investigations.

Properties

IUPAC Name

N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O6S/c1-22-11-9-18(10-12-23-2)25(20,21)13-8-17-16(19)14-4-6-15(24-3)7-5-14/h4-7H,8-13H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNKVSYXMQDKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[bis(2-methoxyethyl)sulfamoyl]ethyl}-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 2-(bis(2-methoxyethyl)amino)ethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[bis(2-methoxyethyl)sulfamoyl]ethyl}-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-{2-[bis(2-methoxyethyl)sulfamoyl]ethyl}-4-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[bis(2-methoxyethyl)sulfamoyl]ethyl}-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogs from ECHEMI (2022)

Two structurally related compounds from ECHEMI (2022) are highlighted below:

Table 1: Structural Comparison
Property N-{2-[bis(2-methoxyethyl)sulfamoyl]ethyl}-4-methoxybenzamide 4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Core Structure 4-Methoxybenzamide Benzothiazol-2-ylidene with 3-ethyl-4-methoxy substituent Benzothiazol-2-yl with 4-ethoxy substituent
Sulfamoyl Substituent Bis(2-methoxyethyl) Bis(2-methoxyethyl) Bis(2-methylpropyl)
Key Functional Groups Methoxyethyl, sulfamoyl, ethyl linker Methoxyethyl, sulfamoyl, benzothiazole Methylpropyl, sulfamoyl, benzothiazole
CAS Number Not explicitly provided 533868-60-9 497073-61-7
Key Observations :
  • Benzothiazole vs. Benzamide : The ECHEMI analogs () incorporate a benzothiazole ring, which introduces conjugation and electronic effects distinct from the simpler benzamide core of the target compound. This may enhance binding to thiazole-sensitive biological targets.
  • Sulfamoyl Group Variations : The target compound’s bis(2-methoxyethyl)sulfamoyl group is more polar than the bis(2-methylpropyl) group in , suggesting higher aqueous solubility. Methoxyethyl groups may also improve metabolic stability compared to methylpropyl.
  • Substituent Effects : The 4-methoxy group in the target compound vs. 4-ethoxy in and 3-ethyl-4-methoxy in could influence steric hindrance and electronic distribution, affecting receptor affinity.

Functional Analog: Goxalapladib (GlaxoSmithKline, 2006)

Goxalapladib (CAS-412950-27-7), a naphthyridine-acetamide derivative, shares structural motifs with the target compound, including methoxyethyl and sulfamoyl groups. However, its core structure is more complex, featuring a trifluoromethyl biphenyl system and a naphthyridine ring .

Table 2: Functional Comparison with Goxalapladib
Property This compound Goxalapladib
Primary Structure Benzamide with sulfamoyl-ethyl linker Naphthyridine-acetamide with trifluoromethyl biphenyl
Key Functional Groups Methoxyethyl, sulfamoyl Methoxyethyl, trifluoromethyl, naphthyridine
Reported Application Not documented Atherosclerosis treatment
Molecular Weight ~400–450 (estimated) 718.80
Key Observations :
  • Complexity and Target Specificity : Goxalapladib’s larger molecular weight and aromatic systems suggest higher specificity for enzymes like Lp-PLA2, implicated in atherosclerosis. The target compound’s simpler structure may target less complex pathways.
  • Role of Methoxyethyl Groups : Both compounds utilize methoxyethyl substituents, which likely enhance solubility and modulate pharmacokinetics.

Pesticide-Related Benzamides (2001)

lists benzamide derivatives like etobenzanid and diflufenican as pesticides. These compounds feature halogenated aryl groups (e.g., dichlorophenyl, trifluoromethyl phenoxy) absent in the target compound, indicating divergent applications.

Biological Activity

N-{2-[bis(2-methoxyethyl)sulfamoyl]ethyl}-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a sulfamoyl group, which is known for its role in enhancing biological activity through interactions with various biological targets. Its structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H22N2O5S
  • Molecular Weight : 342.41 g/mol

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular proliferation and survival. For instance, it may interact with proteases involved in viral entry into host cells, potentially making it a candidate for antiviral therapies .
  • Antiproliferative Effects : Studies have demonstrated that this compound can exert antiproliferative effects on various cancer cell lines. The mechanism appears to be linked to the induction of apoptosis and the inhibition of cell cycle progression .
  • Antioxidant Activity : The presence of methoxy groups in the structure contributes to its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress within cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Tested Cell Lines IC50 (µM) Comments
AntiproliferativeMCF-73.1Selective activity against breast cancer cells
AntioxidantVarious-Exhibited strong scavenging activity
Enzyme InhibitionTMPRSS2-Potential target for antiviral strategies

Case Studies and Research Findings

  • Anticancer Activity : A study focusing on novel methoxy-substituted compounds highlighted that similar derivatives showed significant antiproliferative activity against the MCF-7 cell line, suggesting that modifications in the structure can enhance efficacy . The IC50 values indicate a potent effect, making it a promising candidate for further development.
  • Antioxidative Properties : Research has shown that compounds with methoxy substitutions exhibit improved antioxidant activities compared to standard agents like BHT (butylated hydroxytoluene). This property is crucial as it suggests potential protective effects against oxidative stress-related diseases .
  • Viral Inhibition Studies : Preliminary docking studies have indicated that this compound may effectively bind to viral proteins necessary for entry into host cells, such as TMPRSS2 and ACE2, highlighting its potential as an antiviral agent against pathogens like SARS-CoV-2 .

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